(1S,2R)-N,2-dimethylcyclohexan-1-amine

Asymmetric Synthesis Chiral Amine Enantioselective Catalysis

(1S,2R)-N,2-dimethylcyclohexan-1-amine (CAS 921040-82-6) is a chiral, secondary amine featuring a cyclohexane ring with methyl substituents at the 2-position and the nitrogen atom. Its defined (1S,2R) stereochemistry differentiates it from other diastereomers and enantiomers.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
Cat. No. B8186400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-N,2-dimethylcyclohexan-1-amine
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC1CCCCC1NC
InChIInChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1
InChIKeyHMDSHIZGTPRJHT-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2R)-N,2-Dimethylcyclohexan-1-amine: Core Structural, Stereochemical, and Procurement Specifications


(1S,2R)-N,2-dimethylcyclohexan-1-amine (CAS 921040-82-6) is a chiral, secondary amine featuring a cyclohexane ring with methyl substituents at the 2-position and the nitrogen atom [1]. Its defined (1S,2R) stereochemistry differentiates it from other diastereomers and enantiomers [2]. The compound has a molecular formula of C₈H₁₇N, a molecular weight of 127.23 g/mol, and a typical commercial purity of 95-98% . It is primarily utilized as a chiral building block or auxiliary in asymmetric synthesis [2].

Why (1S,2R)-N,2-Dimethylcyclohexan-1-amine Cannot Be Substituted by Other Cyclohexylamines


Substituting (1S,2R)-N,2-dimethylcyclohexan-1-amine with a generic cyclohexylamine or even a closely related analog introduces uncontrolled stereochemical and functional variability. The compound's specific (1S,2R) configuration, combined with N-methylation, dictates its behavior as a chiral ligand or auxiliary [1]. In-class compounds like unsubstituted cyclohexylamine or 2-methylcyclohexanamine lack this precise spatial arrangement, leading to significant differences in biological activity, as evidenced by a 365-fold variation in antagonist potency observed in a squaramide series . Furthermore, N-methylation alters basicity, lipophilicity (LogP), and hydrogen-bonding capacity, impacting reactivity and solubility profiles [2]. Relying on a different stereoisomer or methylation pattern without verification compromises the reproducibility and outcome of stereoselective processes, making this specific stereoisomer non-substitutable in applications requiring precise chirality.

(1S,2R)-N,2-Dimethylcyclohexan-1-amine: Quantitative Differentiation from In-Class Analogs


Stereochemical Purity and Defined Configuration via Asymmetric Synthesis

The (1S,2R) stereoisomer is synthesized with high diastereo- and enantioselectivity, differentiating it from racemic or other isomeric mixtures. A key synthetic method reports the production of dimethylcyclohexanamines with defined stereochemistry, though specific yield and selectivity data for the (1S,2R) isomer are not isolated in the abstract [1]. Commercially, the compound is supplied with a specified purity of 95-98%, and its stereochemical identity is confirmed by the assigned SMILES string 'C[C@@H]1CCCC[C@@H]1NC' .

Asymmetric Synthesis Chiral Amine Enantioselective Catalysis

Differentiated Physicochemical Profile vs. 2-Methylcyclohexanamine

N-methylation in (1S,2R)-N,2-dimethylcyclohexan-1-amine significantly alters its physicochemical properties compared to the non-methylated analog, (1R,2S)-2-methylcyclohexan-1-amine. The target compound exhibits a higher computed LogP (1.78-1.97) than its comparator (XLogP3 = 1.6) [1][2]. Additionally, the N-methyl group reduces the topological polar surface area (TPSA) from 26 Ų to 12.03 Ų and increases molecular weight (127.23 vs. 113.20 g/mol) [1][2].

Lipophilicity Solubility Physicochemical Properties

Potential for Enhanced Pharmacological Potency via Methyl Substituent Effect

Class-level inference suggests that the specific methyl substitution pattern on the cyclohexane ring can dramatically impact biological potency. In a study on cyclohexane-substituted squaramide CCR6 antagonists, the cis-2-methylcyclohexanamine analogue demonstrated a 365-fold improvement in potency compared to the unsubstituted cyclohexanamine derivative . While this data is not for the target compound itself, it establishes a strong class-level trend that the presence and stereochemistry of a methyl group on the cyclohexane ring are critical determinants of biological activity.

Medicinal Chemistry Structure-Activity Relationship (SAR) CCR6 Antagonist

Key Procurement-Driven Research Applications for (1S,2R)-N,2-Dimethylcyclohexan-1-amine


Asymmetric Synthesis as a Chiral Auxiliary or Ligand

Given its defined (1S,2R) stereochemistry [1], this compound is optimally procured for use as a chiral auxiliary or ligand in asymmetric reactions. Its rigid cyclohexane backbone and N-methyl group provide a steric environment that can induce enantioselectivity in metal-catalyzed transformations, distinguishing it from simpler or racemic amine ligands [2]. Researchers developing new stereoselective methodologies should prioritize this specific stereoisomer to ensure reproducibility and to achieve high enantiomeric excess in their target products.

Medicinal Chemistry Building Block for SAR Studies

The compound's unique combination of a chiral cyclohexane core and N-methyl substitution makes it a valuable building block in medicinal chemistry for structure-activity relationship (SAR) exploration. Class-level evidence demonstrates that methyl substitution on the cyclohexane ring can lead to orders-of-magnitude improvements in biological potency (e.g., a 365-fold increase in CCR6 antagonist activity) . Incorporating this specific stereoisomer into lead compound libraries allows medicinal chemists to probe the stereochemical and steric requirements of biological targets, offering a differentiated tool compared to unmethylated or racemic alternatives [2].

Synthesis of Enantiopure Intermediates for Pharmaceuticals

As a chiral, secondary amine, (1S,2R)-N,2-dimethylcyclohexan-1-amine can serve as an intermediate in the synthesis of more complex, enantiopure pharmaceutical compounds. Its commercial availability at defined purity (≥95%) and on a research scale (100 mg to 1 g) makes it accessible for early-stage development . Its higher lipophilicity (LogP 1.78-1.97) compared to non-methylated analogs [3] may be advantageous for designing compounds intended for central nervous system (CNS) penetration or other applications where increased membrane permeability is desired.

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